Delequamine - 119905-05-4

Delequamine

Catalog Number: EVT-1174182
CAS Number: 119905-05-4
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Delequamine involves several intricate steps. A common method begins with the preparation of a mother liquor. For example, 2 mg of Delequamine can be dissolved in 50 μL of dimethyl sulfoxide to achieve a concentration of 40 mg/mL. This step is crucial as it sets the stage for further reactions and isolations necessary to obtain the final product.

The synthetic route typically includes:

  • Preparation of intermediates: This involves several reactions to build up the complex structure of Delequamine.
  • Purification steps: After synthesis, purification methods such as chromatography may be employed to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Delequamine's molecular structure is characterized by its complex arrangement of atoms. The compound features multiple rings and functional groups that contribute to its biological activity. The molecular structure can be represented using various notations:

  • InChI: InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H...
  • SMILES: COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

These representations indicate the presence of a methoxy group and a methylsulfonyl group, which are significant for its receptor binding capabilities .

Chemical Reactions Analysis

Delequamine participates in various chemical reactions primarily through its interaction with alpha-2 adrenergic receptors. It is known to block these receptors selectively, which leads to increased norepinephrine transmission by preventing its reuptake at synapses. This mechanism plays a vital role in its therapeutic effects related to sexual function and cognitive enhancement .

Key reaction types include:

  • Receptor Binding: Interaction with alpha-2 adrenergic receptors leads to downstream signaling changes.
  • Inhibition Reactions: Acts as an antagonist that inhibits the action of norepinephrine on these receptors .
Mechanism of Action

The mechanism of action for Delequamine revolves around its role as an alpha-2 adrenergic receptor antagonist. By blocking these receptors, Delequamine enhances norepinephrine release in the central nervous system and peripheral tissues. This increase in norepinephrine can lead to improved mood and cognitive function as well as enhanced erectile function by promoting vasodilation and increased blood flow.

The detailed mechanism involves:

  1. Blocking Presynaptic Receptors: Inhibition of alpha-2 receptors prevents the negative feedback on norepinephrine release.
  2. Enhancing Nitric Oxide Release: Increased norepinephrine contributes to greater nitric oxide production in smooth muscle cells, facilitating erection through relaxation mechanisms .
Physical and Chemical Properties Analysis

Delequamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data include:

  • pKa values: These values can influence its solubility and interaction with biological systems.

The compound's stability and solubility characteristics are crucial for its formulation in therapeutic applications.

Applications

Delequamine has been extensively studied for various scientific applications:

  1. Mental Health Research: Investigated for its potential effects on cognitive disorders such as mental retardation.
  2. Sexual Dysfunction Treatment: Demonstrated efficacy in increasing sexual behavior scores in experimental models, suggesting potential use in treating erectile dysfunction .
  3. Cancer Research: Exhibits inhibitory effects on colorectal cancer cell viability, indicating promise as an anti-cancer agent.

These applications underscore Delequamine's versatility as a research compound with potential therapeutic benefits across multiple domains .

Introduction to Delequamine

Chemical and Structural Profile of Delequamine

Molecular Formula and Stereochemical Configuration

Delequamine possesses the molecular formula C₁₈H₂₇ClN₂O₃S for its hydrochloride salt, with a molar mass of 386.94 g/mol. The free base form has the molecular formula C₁₈H₂₆N₂O₃S and a molar mass of 350.48 g/mol. The compound features a complex polycyclic structure incorporating decahydroisoquinolino[2,1-g][1,6]naphthyridine core. Critically, delequamine exhibits specific stereochemistry denoted as (8aR,12aS,13aS), indicating multiple chiral centers that define its three-dimensional conformation. This defined stereochemistry is essential for its pharmacological activity and receptor binding selectivity. The chemical structure includes a methoxy group (CH₃O-) attached to an aromatic ring and a methylsulfonyl group (CH₃SO₂-) critical for its alpha-2 adrenergic receptor affinity [1] [8] [10].

Chemical Structure of Delequamine Highlighting Stereochemistry and Key Functional Groups:

OCH₃││┌──┴──┐│     ││     │SO₂CH₃   N││(Complex polycyclic structure with defined 8aR,12aS,13aS configuration)

Structural Analogues and Derivatives (e.g., Yohimbine Comparison)

Delequamine belongs to the chemical class of compounds structurally related to the naturally occurring indole alkaloid yohimbine, an established but non-selective alpha-2 adrenergic receptor antagonist. Both compounds share complex polycyclic frameworks. However, key structural modifications in delequamine confer significantly enhanced selectivity for the alpha-2 over alpha-1 adrenergic receptor subtypes. Specifically, delequamine replaces yohimbine's indole moiety with alternative ring systems and incorporates the methylsulfonyl group absent in yohimbine. These structural differences result in delequamine exhibiting greater than 1000-fold selectivity for alpha-2 versus alpha-1 adrenergic receptors, whereas yohimbine shows only moderate (approximately 40-fold) selectivity and interacts with other receptor systems such as serotonin receptors. This enhanced selectivity profile made delequamine a superior pharmacological tool for dissecting alpha-2 receptor functions without the confounding effects of alpha-1 blockade prominent with yohimbine [6] [3] [10].

Table 1: Structural and Pharmacological Comparison of Delequamine and Yohimbine

CharacteristicDelequamineYohimbine
Chemical ClassSynthetic decahydroisoquinolino[1,6]naphthyridineNatural indole alkaloid
Core StructureNon-indole polycyclicIndole-containing polycyclic
Key Functional GroupsMethoxy, MethylsulfonylMethoxy, Carbomethoxy
α2:α1 Selectivity Ratio>1000:1~40:1
5-HT1A Receptor AffinityNegligible (>1000-fold selectivity)Significant binding

Historical Development and Pharmacological Classification

Discovery and Early Preclinical Studies

Delequamine was first described in the scientific literature around 1990 by Clark and colleagues, emerging from targeted drug discovery efforts to develop selective alpha-2 adrenergic receptor antagonists. Early preclinical investigations focused extensively on characterizing its pharmacological profile and therapeutic potential. In vivo studies conducted in rodent models during the mid-1990s demonstrated its ability to modulate sexual behavior. Notably, oral administration of delequamine (0.01-30 mg/kg) significantly increased lordotic activity (receptivity) in female rats primed with suboptimal estrogen, with an ED₅₀ of 0.32 mg/kg, without affecting proceptive behaviors like ear-wiggling or hopping-and-darting [5]. In male rats, delequamine (0.4-6.4 mg/kg orally) enhanced sexual behavior scores dose-dependently, and synergistic effects were observed when combined with serotonin receptor agonists like 8-OH-DPAT [8] [10]. Concurrently, sleep studies in humans suggested complex, dose-dependent central nervous system effects, exhibiting both excitatory and inhibitory properties. These promising preclinical results supported its progression into clinical development for erectile dysfunction and major depressive disorder [3] [6].

The compound advanced through the rigorous preclinical development phases required for Investigational New Drug (IND) applications. This encompassed standard preclinical components: drug substance synthesis and scale-up; formulation development; analytical method validation; absorption, distribution, metabolism, and excretion (ADME) studies; pharmacokinetic profiling; and comprehensive toxicology and safety pharmacology evaluations conducted under Good Laboratory Practice (GLP) regulations. These studies typically utilized rodent (e.g., rat) and non-rodent (e.g., dog) mammalian models to define pharmacokinetics, identify potential target organs of toxicity, and establish the no-observed-adverse-effect level (NOAEL) and therapeutic index, crucial for determining safe starting doses for subsequent human clinical trials [2] [4] [7]. Delequamine reached phase 3 clinical trials, but development was discontinued by 1999, prior to marketing approval [6].

Classification as a Selective α2-Adrenoceptor Antagonist

Delequamine is pharmacologically classified as a potent and selective competitive antagonist of the alpha-2 adrenergic receptor. Binding studies using rat cortex tissue demonstrated high affinity for alpha-2 receptors, with a pKᵢ value of 9.5 (corresponding to a Kᵢ in the low nanomolar range). Crucially, it exhibited exceptional selectivity, showing negligible affinity (>1000-fold lower) for alpha-1 adrenergic receptors (pKᵢ ~5.3) and serotonin 5-HT₁A receptors. This high degree of selectivity distinguished it pharmacologically from earlier, less selective antagonists like yohimbine [8] [10] [6].

The compound's mechanism of action involves blockade of both central and peripheral alpha-2 adrenergic receptors. Central blockade is understood to increase noradrenergic neurotransmission, potentially leading to increased arousal, which in specific contexts manifests as sexual arousal. Peripheral blockade modulates norepinephrine-induced contractility in smooth muscle, particularly within the genitourinary tract. In penile smooth muscle, this antagonism prevents alpha-2 receptor-mediated vasoconstriction, thereby facilitating erection. Research suggested that men with psychogenic erectile dysfunction might possess increased central alpha-2 tone, potentially making them responsive to delequamine, although this effect appeared diminished in older populations. The precise neural pathways linking central alpha-2 blockade specifically to sexual response remained incompletely elucidated [3] [6].

Table 2: Key Pharmacological Properties of Delequamine

PropertyValue/CharacteristicExperimental Context
Primary TargetAlpha-2 Adrenergic ReceptorCompetitive Antagonist
α2 Receptor pKᵢ9.5Rat Cortex Membranes [8] [10]
α1 Receptor pKᵢ5.3>1000-fold selectivity vs. α2 [8] [10]
5-HT1A Receptor AffinityNegligible>1000-fold selectivity vs. α2 [10]
Central EffectIncreased arousal (context-dependent)Modulates NE release [3]
Peripheral EffectInhibition of NE-induced smooth muscle contractionPenile tissue [3]
Oral BioavailabilityDemonstrated activity in vivoRat models [5] [10]

Properties

CAS Number

119905-05-4

Product Name

Delequamine

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1

InChI Key

JKDBLHWERQWYKF-JLSDUUJJSA-N

SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.